molecular formula C6H11ClN2O2 B15314234 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride CAS No. 2825011-64-9

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride

Cat. No.: B15314234
CAS No.: 2825011-64-9
M. Wt: 178.62 g/mol
InChI Key: GNIGPMGSZRLDFL-UHFFFAOYSA-N
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Description

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is a synthetic compound with the molecular formula C6H11ClN2O2. It is primarily used in research settings and is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with an epoxide, followed by cyclization and subsequent hydrochloride salt formation .

Industrial Production Methods

Industrial production of this compound often involves bulk synthesis techniques, where the reaction conditions are optimized for large-scale production. This includes the use of high-purity reagents and controlled temperature and pressure conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
  • 8-Methyl-5-oxa-2,7-diazaspiro[3.4]octan-6-one hydrochloride
  • 2-Azaspiro[3.4]octane

Uniqueness

5-Methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-onehydrochloride is unique due to its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

CAS No.

2825011-64-9

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

5-methyl-7-oxa-2,5-diazaspiro[3.4]octan-6-one;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c1-8-5(9)10-4-6(8)2-7-3-6;/h7H,2-4H2,1H3;1H

InChI Key

GNIGPMGSZRLDFL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)OCC12CNC2.Cl

Origin of Product

United States

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